molecular formula C18H23ClN4O2 B3016660 (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone CAS No. 1014049-52-5

(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B3016660
CAS No.: 1014049-52-5
M. Wt: 362.86
InChI Key: YGMZVFIWNSXBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.86. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study focused on the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor, providing insights into the structural analysis and development of pharmacophore models for CB1 receptor ligands. This research contributes to understanding how modifications in the chemical structure can affect receptor binding and activity, potentially guiding the design of new therapeutic agents (Shim et al., 2002).

Antimicrobial Activity

Another study explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally similar to the one . This research highlighted the potential of such compounds to act against various strains of bacteria and fungi, suggesting their applicability in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

Research on derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant anticancer and antituberculosis activities, indicating the potential of such compounds in treating cancer and tuberculosis. These findings underscore the importance of structural modifications in enhancing biological activities and could inform the development of new therapeutic compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).

Genotoxicity and Metabolic Activation

A study on a novel 5-Hydroxytryptamine2c Receptor Agonist highlighted the importance of understanding the genotoxicity potential and the role of metabolic activation in the development of therapeutic agents. This research is crucial for ensuring the safety and efficacy of new drugs, including those related to the compound of interest (Kalgutkar et al., 2007).

Synthesis and Characterization of Derivatives

Further studies involve the synthesis and characterization of various derivatives, exploring their antibacterial, antifungal, and anticancer activities. These investigations demonstrate the compound's versatility and its potential as a foundation for developing diverse therapeutic agents targeting different diseases (Sanjeeva, Narendra, & Venkata, 2022).

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMZVFIWNSXBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.